REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[F:9][C:10]([F:26])([F:25])[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][CH2:21][C:20]1[CH:19]=[CH:18][C:17]([C:14]2[CH:15]=[CH:16][C:11]([C:10]([F:9])([F:25])[F:26])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1)[CH3:2]
|
Name
|
|
Quantity
|
2.5 kg
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Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
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Name
|
|
Quantity
|
3.54 kg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=C(C=O)C=C1)(F)F
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Name
|
|
Quantity
|
21 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.213 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
rinsed in with toluene (14 L)
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Type
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STIRRING
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Details
|
The resultant solution was stirred at 17-21° C. for ca. 96 hours
|
Duration
|
96 h
|
Type
|
CUSTOM
|
Details
|
The solution was then transferred to a hydrogenation vessel
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Type
|
WASH
|
Details
|
rinsed in with toluene (37 L)
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Type
|
CUSTOM
|
Details
|
was hydrogenated at 19−27° C.
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Type
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CUSTOM
|
Details
|
50 psig hydrogen for 1 hour until no further hydrogen was consumed
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Duration
|
1 h
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Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration through celite (0.5 kg)
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Type
|
WASH
|
Details
|
the celite bed was washed with toluene (14 L)
|
Type
|
WASH
|
Details
|
The combined filtrate and wash
|
Type
|
WASH
|
Details
|
were washed with process water (3×14 L)
|
Type
|
CUSTOM
|
Details
|
the toluene removed by distillation at 20-80° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNCC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.96 kg | |
YIELD: PERCENTYIELD | 97.3% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |